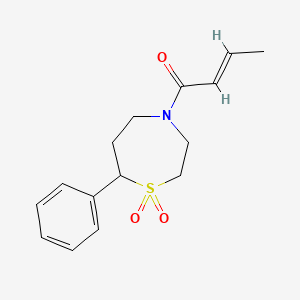

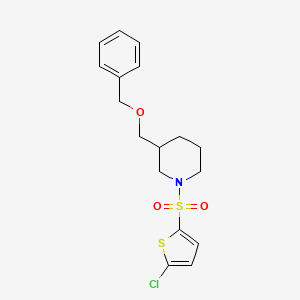

2-(Benzylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(Benzylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone" is a complex organic molecule that likely contains a benzylthio group, a dimethylpyrimidinyl moiety, and a piperidinyl ethanone structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of piperidine derivatives and pyrimidinone moieties. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involves piperonal and is characterized by various spectroscopic techniques . Similarly, the synthesis of 1-Benzyl-2,4,6-pyrimidinetrione derivatives and their reactions with aldehydes suggest that the benzyl and pyrimidine components of the target compound could be synthesized through similar methods . Additionally, the use of benzyl chloroformate in the presence of pyridine to produce O-benzyloxycarbonyl-2(1H)-pyrimidinone indicates a possible route for introducing the benzylthio group .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as single-crystal X-ray crystallography, NMR spectroscopy, and DFT calculations . These methods could be applied to determine the structure of "this compound" and to predict its electronic properties, such as HOMO and LUMO energies, which are indicative of its reactivity and stability.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve conjugate addition reactions and base-induced transformations . The target compound may also undergo similar reactions, given the presence of reactive sites such as the benzylthio group and the piperidinyl ethanone moiety. The reactivity of these sites could be explored through experimental studies, guided by the reactivity patterns observed in the related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar structures. For example, the solubility, melting point, and stability can be predicted based on the functional groups present in the molecule. The benzylthio group may confer lipophilicity, while the piperidinyl and pyrimidinyl groups could affect the compound's hydrogen bonding capacity and overall polarity . The compound's reactivity towards nucleophiles and electrophiles can be anticipated from the reactivity of similar compounds discussed in the papers.

科学的研究の応用

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave-assisted synthesis techniques have been applied to compounds containing piperidine and pyrimidine moieties, demonstrating their effectiveness in producing compounds with notable antibacterial activities. The synthesis process utilizes microwave irradiation to enhance the reaction rates and yields of these complex organic compounds. The antibacterial activity of these newly synthesized compounds has been explored, showing promising results against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Agent Chemistry

Novel dimethyl-benzo-, 1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives have been synthesized from compounds closely related to the query chemical structure. These compounds have shown potential as anticancer agents through their cytotoxic activities against various cancer cell lines. The chemistry involves the creation of complex heterocyclic compounds that could serve as a foundation for developing new therapeutic agents (Abu‐Hashem & Aly, 2017).

Catalytic and DNA Binding Activities

Research has also been conducted on the synthesis of new Schiff base ligands and their metal complexes, showing catalytic, DNA binding, and antibacterial activities. These complexes demonstrate the versatility of pyrimidine derivatives in forming compounds with a wide range of biological activities. The ligands act as tridentate, coordinating through various functional groups to metal ions, and have been characterized for their potential in bioinorganic chemistry (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).

Synthesis of Novel Heterocyclic Derivatives

Further research has led to the synthesis of novel heterocyclic derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. These compounds, which share structural similarities with the queried compound, have been evaluated for their antimicrobial properties, showing moderate effects against various bacterial and fungal species. The work emphasizes the potential of such derivatives in the development of new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

One-Pot Synthesis of Dihydropyrimidinone Derivatives

A one-pot synthesis approach has been used to produce dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the efficiency and simplicity of synthesizing complex molecules that could have various scientific applications. This research outlines a method that could be applied to create a range of biologically active compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

特性

IUPAC Name |

2-benzylsulfanyl-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-15-12-19(22-16(2)21-15)25-18-8-10-23(11-9-18)20(24)14-26-13-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEBMIVUIPRWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)

![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)

![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)

![3-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2503332.png)